molecular formula C22H33N5O B5026743 N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide

Cat. No.: B5026743
M. Wt: 383.5 g/mol
InChI Key: NRDNGOOQROMDFV-UHFFFAOYSA-N
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Description

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide is a complex organic compound that features a benzodiazole core, a piperazine ring, and a cyclohexanecarboxamide group

Properties

IUPAC Name

N-[2-[(4-ethylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O/c1-3-26-11-13-27(14-12-26)16-21-24-19-15-18(9-10-20(19)25(21)2)23-22(28)17-7-5-4-6-8-17/h9-10,15,17H,3-8,11-14,16H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDNGOOQROMDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-ethylpiperazine as a nucleophile.

    Attachment of the Cyclohexanecarboxamide Group: This step involves the reaction of the benzodiazole derivative with cyclohexanecarboxylic acid or its activated derivatives (e.g., acid chlorides) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and proteins, providing insights into its mechanism of action.

    Pharmacology: It is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzodiazole core may also play a role in binding to specific proteins, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine: This compound shares the piperazine and benzodiazole features but differs in the presence of a pyridine and pyrimidine ring.

    2-((4-Arylpiperazin-1-yl)methyl)benzonitrile: Similar in having a piperazine ring but differs in the presence of a benzonitrile group.

Uniqueness

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and pharmacology.

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